2-Chloro-4-fluoro-5-methylphenylacetonitrile
Description
2-Chloro-4-fluoro-5-methylphenylacetonitrile is a substituted benzonitrile derivative characterized by a nitrile group (-CN) attached to a benzene ring substituted with chlorine (Cl), fluorine (F), and a methyl (-CH₃) group at positions 2, 4, and 5, respectively. This compound’s structural features—particularly the electron-withdrawing Cl and F substituents and the electron-donating methyl group—impart unique physicochemical properties, making it relevant in pharmaceutical and agrochemical synthesis. Its IUPAC name is 2-(2-chloro-4-fluoro-5-methylphenyl)acetonitrile, and its molecular formula is C₉H₆ClFN.
Properties
IUPAC Name |
2-(2-chloro-4-fluoro-5-methylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN/c1-6-4-7(2-3-12)8(10)5-9(6)11/h4-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANJXMJWKZHZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)Cl)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Chloro-4-fluoro-5-methylphenylacetonitrile typically involves the reaction of 2-Chloro-4-fluoro-5-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent . The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
2-Chloro-4-fluoro-5-methylphenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-4-fluoro-5-methylphenylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-methylphenylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Comparison with Substituted Benzonitriles
Key Compounds:
- 2-Chloro-4-fluorobenzonitrile (C₇H₃ClFN): Lacks the methyl group at position 5, reducing steric hindrance and altering electronic effects .
- 2-Chloro-4-fluoro-5-nitrobenzoic acid (C₇H₃ClFNO₄): Features a nitro (-NO₂) and carboxylic acid (-COOH) group instead of nitrile and methyl, enhancing acidity and reactivity in electrophilic substitutions .
Substituent Effects:
| Property | Target Compound | 2-Chloro-4-fluorobenzonitrile | 2-Amino-4-chloro-5-methylbenzonitrile |
|---|---|---|---|
| Electron Effects | Cl/F (EWG), CH₃ (EDG) | Cl/F (EWG) | Cl (EWG), NH₂ (EDG) |
| Steric Hindrance | Moderate (due to CH₃) | Low | Moderate (CH₃ and NH₂) |
| Polarity | Moderate (polar nitrile) | High (polar nitrile) | High (NH₂ increases polarity) |
Comparison with Diphenylacetonitrile Derivatives
Diphenylacetonitriles, such as 2-(4-amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile (C₁₅H₁₂Cl₂N₂), feature two aromatic rings, enabling π-π interactions and increased molecular weight (299.18 g/mol vs. 185.6 g/mol for the target compound) .
Key Differences:
- Symmetry : Diphenyl derivatives exhibit bifunctional reactivity, whereas the target compound’s single-ring structure limits cross-coupling applications.
- Applications : Diphenylacetonitriles are often intermediates in kinase inhibitors or anticancer agents due to their extended conjugation, while the target compound’s simpler structure may favor smaller-molecule syntheses .
Functional Group Variations: Boronic Esters and Amino Substitutions
Boronic Ester Analogs:
2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (C₁₄H₁₅BClFNO₂) contains a boronic ester, enabling Suzuki-Miyaura cross-coupling reactions—a feature absent in the target compound . This makes it valuable in constructing biaryl systems, unlike the non-borylated target.
Amino-Substituted Derivatives:
Replacing fluorine with amino (e.g., 2-amino-4-chloro-5-methylbenzonitrile) increases nucleophilicity and hydrogen-bond donor capacity, broadening utility in heterocycle synthesis (e.g., triazoles or benzimidazoles) .
Biological Activity
2-Chloro-4-fluoro-5-methylphenylacetonitrile (CAS No. 1000513-29-0) is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Interaction : The compound may act as an antagonist or modulator for specific receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes, thereby affecting metabolic pathways crucial for cell survival and proliferation.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClF |
| Molecular Weight | 200.62 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro.
- Antitumor Properties : Preliminary studies suggest potential antitumor effects, with the compound inducing apoptosis in cancer cell lines. Specific assays indicated a dose-dependent reduction in cell viability in human cancer cell lines.
- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Case Study Analysis
A notable case study examined the effects of this compound on a model of acute inflammation in mice. The study demonstrated:
- Reduction in Inflammatory Markers : Mice treated with the compound showed significantly lower levels of TNF-alpha and IL-6 compared to controls.
- Histopathological Improvements : Tissue samples from treated mice exhibited reduced infiltration of inflammatory cells.
Research Findings
Recent research findings highlight the pharmacological potential of this compound:
- In Vitro Studies : Various assays have confirmed its ability to inhibit specific enzymes linked to cancer progression.
- In Vivo Studies : Animal models have shown promising results in terms of reduced tumor growth and improved survival rates when administered the compound.
- Mechanistic Insights : Further investigations into the molecular mechanisms revealed that the compound may induce oxidative stress in cancer cells, leading to cell death.
Q & A
Q. What safety protocols are critical when handling nitrile-containing intermediates like this compound?
- Methodology : Use PPE (nitrile gloves, respirators) to prevent dermal/ocular exposure. Store at 0–6°C . In case of leakage, neutralize with 10% NaHCO₃. Follow EPA guidelines for halogenated waste disposal (UN3077) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
